2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone
Overview
Description
2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C8H9Cl3N2O It is known for its unique structure, which includes a trichloromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1-ethyl-5-methylpyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like diethyl ether. The reaction conditions usually include room temperature and a reaction time of about one hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone
- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
Uniqueness
2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the ethyl and methyl substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYKUUVVBJGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(Cl)(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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